Technical Guide: Structure, Stereochemistry, and Synthetic Utility of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
Technical Guide: Structure, Stereochemistry, and Synthetic Utility of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
Executive Summary
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1) is a highly versatile, mono-protected cyclic diol derivative that serves as a critical structural building block in modern medicinal chemistry[1]. By masking one of the two hydroxyl groups of 1,4-cyclohexanedimethanol with a bulky tert-butyldimethylsilyl (TBS) ether, synthetic chemists can selectively functionalize the remaining secondary alcohol[2]. This strategic desymmetrization is foundational in the synthesis of complex active pharmaceutical ingredients (APIs), including novel proteolysis-targeting chimeras (PROTACs) directed against kinases such as IRAK4[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is essential for optimizing reaction conditions, particularly regarding solubility, thermodynamic stability, and downstream purification strategies.
Table 1: Physicochemical Properties of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
| Property | Value | Reference |
| CAS Number | 117107-08-1 | [1] |
| Molecular Formula | C13H28O2Si | [1] |
| Molecular Weight | 244.45 g/mol | Calculated |
| Physical Form | Viscous liquid to semi-solid | [1] |
| InChIKey | IVBYRRSNLLPMIO-UHFFFAOYSA-N | [1] |
| Storage Temperature | 2–8 °C (Inert atmosphere) | [1] |
Stereochemistry and Conformational Dynamics
The cyclohexane ring of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol introduces critical stereochemical considerations. As a 1,4-disubstituted cyclohexane, it exists as two distinct diastereomers: cis and trans. The reactivity of these isomers is intrinsically linked to their conformational equilibria.
-
A-Value Causality: The conformational preference of the ring is dictated by the A-values (steric strain energy of axial vs. equatorial substituents). The hydroxyl group (-OH) has an A-value of ≈0.9 kcal/mol, whereas the TBS-protected hydroxymethyl group (-CH2OTBS) is significantly bulkier, with an A-value of ≈1.7–1.8 kcal/mol.
-
Trans Isomer: The trans configuration overwhelmingly favors the diequatorial conformer. The diaxial conformer suffers from severe 1,3-diaxial interactions, making the diequatorial state highly stable and less reactive toward sterically hindered reagents.
-
Cis Isomer: The cis configuration forces one substituent into an axial position and the other into an equatorial position. Because the -CH2OTBS group has a significantly larger A-value, the equilibrium heavily favors the conformer where the bulky -CH2OTBS group is equatorial and the smaller -OH group is axial. This axial hydroxyl group is more sterically accessible for certain oxidation reactions but can be prone to elimination under harsh conditions.
Conformational equilibria of cis and trans 4-{[(TBS)oxy]methyl}cyclohexan-1-ol based on A-values.
Synthetic Methodologies and Experimental Protocols
The utility of this molecule lies in its synthesis via statistical mono-protection and its subsequent transformation into electrophilic building blocks, such as 4-(hydroxymethyl)cyclohexanone derivatives[2].
Protocol 1: Selective Mono-TBS Protection of 1,4-Cyclohexanedimethanol
Objective: To selectively protect one primary alcohol over the other, maximizing the yield of the mono-protected intermediate.
-
Preparation: Dissolve 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add Imidazole (1.2 eq) to the solution. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst that forms a highly reactive N-silylpyridinium-like intermediate with TBSCl, accelerating the silylation process.
-
Silylation: Cool the reaction mixture to 0 °C. Slowly add a solution of tert-Butyldimethylsilyl chloride (TBSCl, 0.95 eq) dropwise. Causality: Using a slight substoichiometric amount of TBSCl prevents over-protection (di-TBS ether formation), ensuring the mono-protected species remains the major product.
-
Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, wash with brine, and dry over Na2SO4. Purify via silica gel chromatography to isolate the mono-protected product (CAS: 117107-08-1)[1].
Protocol 2: Oxidation to 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexanone
Objective: Convert the secondary alcohol to a ketone for downstream reductive amination or cross-coupling[2].
-
Preparation: Dissolve 4-{[(TBS)oxy]methyl}cyclohexan-1-ol (1.0 eq) in anhydrous DCM (10 volumes) and cool to 0 °C[2].
-
Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 eq) in portions[2]. Causality: DMP is chosen over Jones reagent or Swern oxidation because it operates under exceptionally mild, non-acidic conditions. This prevents the premature cleavage of the acid-sensitive TBS ether while avoiding the formation of noxious sulfur byproducts.
-
Completion & Workup: Stir for 2 hours at room temperature. Quench with a 1:1 mixture of saturated NaHCO3 and Na2S2O3 to neutralize acetic acid byproducts and reduce unreacted hypervalent iodine species. Extract, dry, and concentrate to yield the ketone[2].
Step-by-step synthetic workflow from diol to the mono-protected ketone intermediate.
Application in Drug Discovery: IRAK4 Degraders
The structural rigidity and defined stereochemistry of the cyclohexane ring make 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol an ideal spacer and linker attachment point in targeted protein degradation (TPD).
Recently, this intermediate was utilized in the synthesis of APH02174 , a highly selective and orally bioavailable Interleukin-1 receptor-associated kinase 4 (IRAK4) degrader[3]. IRAK4 is a central mediator in the Toll-like receptor (TLR) signaling cascade, making it a prime therapeutic target for systemic inflammatory diseases[4].
During the synthesis of APH02174, the trans-isomer, specifically (1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol, was employed to construct the core scaffold[3]. Causality: The trans-diequatorial geometry ensures that the linker extending to the E3 ligase ligand and the warhead binding to the IRAK4 kinase domain are linearly opposed. This maximizes the spatial reach of the PROTAC and facilitates optimal ternary complex formation (Target-PROTAC-E3 Ligase)[3]. The resulting PROTACs demonstrated exceptional degradation potency with DC50 values ranging from 1.09 to 3.44 nM[3].
References
-
Yang, W., et al. "Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases". Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]
